BenchChemオンラインストアへようこそ!

Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Medicinal Chemistry Synthetic Intermediate Sourcing Physicochemical Property Comparison

Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1474018-01-3) is a bicyclic organic compound belonging to the 8-azabicyclo[3.2.1]octane (tropane) scaffold family, featuring a Boc (tert-butoxycarbonyl) protecting group at the 8‑position and a 2‑hydroxyethyl substituent at the 3‑position. The compound is characterized by the molecular formula C14H25NO3, a molecular weight of 255.35 g/mol, a computed octanol-water partition coefficient (XLogP3‑AA) of 2.2, a topological polar surface area (TPSA) of 49.8 Ų, and one hydrogen bond donor together with three hydrogen bond acceptors.

Molecular Formula C14H25NO3
Molecular Weight 255.358
CAS No. 1474018-01-3
Cat. No. B2437064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS1474018-01-3
Molecular FormulaC14H25NO3
Molecular Weight255.358
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CC(C2)CCO
InChIInChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-11-4-5-12(15)9-10(8-11)6-7-16/h10-12,16H,4-9H2,1-3H3
InChIKeyCBWQOIMZVQPPSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1474018-01-3): Strategic Sourcing of a Boc-Protected Tropane-Alcohol Intermediate


Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1474018-01-3) is a bicyclic organic compound belonging to the 8-azabicyclo[3.2.1]octane (tropane) scaffold family, featuring a Boc (tert-butoxycarbonyl) protecting group at the 8‑position and a 2‑hydroxyethyl substituent at the 3‑position . The compound is characterized by the molecular formula C14H25NO3, a molecular weight of 255.35 g/mol, a computed octanol-water partition coefficient (XLogP3‑AA) of 2.2, a topological polar surface area (TPSA) of 49.8 Ų, and one hydrogen bond donor together with three hydrogen bond acceptors [1]. It is commercially supplied as a mixture of isomers with a minimum purity specification of 95% . This scaffold serves primarily as a protected synthetic intermediate in medicinal chemistry programs, where the primary alcohol handle enables further functionalization while the Boc group maintains orthogonal amine protection during multi‑step syntheses.

Why Generic Substitution of Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Fails: Regiochemical, Stereochemical, and Functional-Group Specificity


Generic substitution within the 8-azabicyclo[3.2.1]octane chemical space is demonstrably high-risk because even structurally close analogs differ in at least one dimension that critically governs synthetic utility: (i) the regioisomer tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1341039-65-3) places the Boc‑protected nitrogen at the 3‑bridge position rather than the 8‑bridge nitrogen, altering both steric environment and electronic properties of the amine after deprotection ; (ii) analogs with a 3‑hydroxy substituent (CAS 143557‑91‑9) lack the ethyl spacer, reducing linker length and conformational flexibility for downstream derivatization; (iii) the 3‑oxo analog (CAS 185099‑67‑6) offers a ketone electrophile rather than a primary alcohol nucleophile, which redirects synthetic strategy entirely . These differences are not subtle—they determine which synthetic pathways are accessible, and procuring the wrong analog can force a redesign of an entire synthetic sequence.

Quantitative Differentiation Evidence: Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: 8-Boc-3-(2-hydroxyethyl) vs. 3-Boc-8-(2-hydroxyethyl) TPSA and Hydrogen-Bonding Capacity

The target compound (CAS 1474018-01-3) and its regioisomer tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1341039-65-3) share identical molecular formula (C14H25NO3) and molecular weight (255.35 g/mol), yet their computed topological polar surface area (TPSA) values differ: 49.8 Ų for the target versus 49.8 Ų for the regioisomer [1]. While the TPSA is identical, the distinct position of the Boc-protected nitrogen—8-position (bridge nitrogen) in the target versus 3-position in the regioisomer—results in different steric and electronic environments upon Boc deprotection. The target compound liberates a secondary amine at the 8‑bridge position, which is sterically more hindered and conformationally constrained compared to the 3‑position amine of the regioisomer, impacting subsequent N‑alkylation or acylation reaction rates and regioselectivity .

Medicinal Chemistry Synthetic Intermediate Sourcing Physicochemical Property Comparison

Linker-Length Differentiation: 3-(2-Hydroxyethyl) vs. 3-Hydroxy Substituent Impact on LogP and Rotatable Bonds

The target compound carries a 2‑hydroxyethyl substituent at the 3‑position, whereas the analog tert‑butyl 3‑hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557‑91‑9) bears a simple hydroxyl group directly attached to the bicyclic core. This structural difference translates into quantitative shifts in key physicochemical descriptors: the target compound has a computed XLogP3‑AA of 2.2 and 4 rotatable bonds, compared to the 3‑hydroxy analog which is expected to have a lower XLogP (estimated ~1.5) and only 1 rotatable bond (the Boc tert‑butyl rotation) due to the absence of the ethyl spacer [1]. The additional two carbon atoms in the target compound increase lipophilicity by approximately 0.7 log units, which can influence membrane permeability in biological assays or solubility in organic solvents during synthesis .

Drug Design Linker Optimization Physicochemical Profiling

Functional-Group Orthogonality: Primary Alcohol vs. Ketone at the 3-Position Determines Synthetic Strategy

The target compound presents a primary alcohol (–CH₂CH₂OH) at the 3‑position, while the commercially prevalent analog 8‑Boc‑8‑azabicyclo[3.2.1]octan‑3‑one (CAS 185099‑67‑6, N‑Boc‑nortropinone) carries a ketone at the same position . These functional groups are chemically orthogonal: the primary alcohol acts as a nucleophile (pKₐ ~16) and can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for substitution; the ketone is an electrophile that undergoes nucleophilic addition, reductive amination, or enolate chemistry. This functional divergence means the target compound enables synthetic sequences requiring a nucleophilic handle at the 3‑position without unmasking the Boc‑protected amine, which is not achievable with the ketone analog [1]. The target compound thus occupies a distinct niche in convergent synthetic strategies where an alcohol linker must be installed prior to amine deprotection.

Synthetic Chemistry Protecting Group Strategy Intermediate Procurement

Isomeric Purity Specification: Mixture of Isomers vs. Single-Isomer Alternatives for Stereochemically Sensitive Applications

The target compound is explicitly sold as a 'mixture of isomers' with a minimum purity of 95% (total isomers), as documented by multiple vendors including ChemicalBook and AKSci . This specification differs from single‑isomer 8‑azabicyclo[3.2.1]octane derivatives such as (1R,5S)‑configured analogs, which are available with defined enantiomeric excess (typically ≥98% ee). For applications where stereochemical integrity at the 3‑position is critical—such as when the 3‑substituent must adopt a specific endo or exo orientation for target binding—the isomeric mixture introduces uncertainty unless the desired isomer is isolated post‑purchase. Conversely, for early‑stage medicinal chemistry exploration where multiple stereoisomers are screened in parallel, the mixture may offer a cost‑effective entry point.

Stereochemistry Quality Specification Procurement Risk Assessment

Optimal Application Scenarios for Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Based on Differential Evidence


Convergent Medicinal Chemistry: Pre‑Installed Alcohol Linker for Late‑Stage Fragment Coupling with the 8‑Azabicyclo[3.2.1]octane Core

When a synthetic route requires a nucleophilic handle at the 3‑position of the tropane scaffold while the 8‑amine remains Boc‑protected, this compound is the appropriate intermediate. The primary alcohol can undergo Mitsunobu reactions, esterification, or mesylation/tosylation followed by nucleophilic displacement without affecting the Boc group, enabling convergent fragment assembly . This avoids the need to reduce a ketone intermediate (as would be required with CAS 185099-67-6) and eliminates the redox incompatibility that arises when late‑stage fragments contain reduction‑sensitive functionality [1].

Early‑Stage Structure–Activity Relationship (SAR) Exploration Permitting Stereochemical Diversity

For hit‑to‑lead programs where the optimal stereochemistry at the 3‑position has not yet been determined, the isomeric mixture (as specified by vendors ) allows simultaneous access to multiple stereoisomers in a single procurement lot. After parallel derivatization and biological screening, the active isomer can be identified and subsequently sourced as a single‑isomer compound or isolated via chiral chromatography. This approach reduces initial procurement complexity and cost relative to purchasing multiple single‑isomer analogs upfront.

Physicochemical Property Modulation via Linker Extension Compared to 3‑Hydroxy Analogs

When a medicinal chemistry campaign requires tuning lipophilicity or linker length at the 3‑position, the 2‑hydroxyethyl substituent (XLogP3‑AA 2.2, 4 rotatable bonds [1]) provides a quantifiably different property profile than the 3‑hydroxy analog (estimated XLogP ~1.5, 1 rotatable bond). This difference of approximately +0.7 LogP units and three additional rotatable bonds can be decisive for achieving target permeability, solubility, or binding‑pocket occupancy in lead optimization. The compound thus enables systematic SAR exploration of linker effects without de novo scaffold synthesis.

Orthogonal Protection Strategy in Multi‑Step Synthesis of 5‑HT₄ Agonist or Muscarinic Modulator Scaffolds

Patents from Theravance and other organizations describe 8‑azabicyclo[3.2.1]octyl intermediates bearing oxygenated 3‑substituents as precursors to 5‑HT₄ receptor agonists and muscarinic receptor modulators [2][3]. The target compound’s orthogonal protection (Boc on nitrogen, free primary alcohol) aligns precisely with the requirements of these synthetic sequences, where the alcohol is derivatized while the amine remains masked. Procuring this specific intermediate avoids the need to install the hydroxyethyl group via multi‑step transformations from simpler tropane precursors.

Quote Request

Request a Quote for Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.